Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
Overview
Description
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate is a heterocyclic compound with a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,2-B]pyridine core with a tert-butyl ester group at the 4-carboxylate position. It is a white to yellow solid that is typically stored in a refrigerator to maintain its stability .
Preparation Methods
The synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of tert-butyl esters and pyrrolo[3,2-B]pyridine derivatives. The reaction conditions often require a controlled temperature and the presence of catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Scientific Research Applications
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. Detailed studies on its mechanism of action are essential to understand its biological effects and therapeutic potential .
Comparison with Similar Compounds
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group, which can influence its reactivity and biological activity.
tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate:
tert-Butyl octahydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate: This compound also shares structural similarities but has different functional groups, leading to distinct chemical behaviors.
Biological Activity
Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate (CAS: 1211583-65-1) is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate
- Purity : 97% .
The biological activity of pyrrolo[3,2-b]pyridine derivatives, including this compound, is primarily attributed to their interaction with various biological targets. These compounds have been shown to exhibit:
- Antimicrobial Activity : Studies indicate that derivatives of pyrrolo[3,2-b]pyridine can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves interference with cell wall synthesis and metabolic pathways.
- Antitumor Effects : Research has demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and signaling cascades .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
-
Antimycobacterial Activity :
A study evaluated several pyrrolo[3,2-b]pyridine derivatives for their antimycobacterial properties. The most promising compounds exhibited a minimum inhibitory concentration (MIC) below 0.15 µM against Mycobacterium tuberculosis, highlighting the potential for developing new anti-tuberculosis agents . -
Anticancer Efficacy :
In vitro studies assessed the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cells, suggesting a favorable therapeutic index . -
Neuroprotective Effects :
Research into neuroprotective properties indicated that certain pyrrolo[3,2-b]pyridine derivatives could enhance neuronal survival in models of neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
tert-butyl 1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMRBKTBFPQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162690 | |
Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-65-1 | |
Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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